[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
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Overview
Description
[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H7F2N3S·HCl. This compound is characterized by the presence of a thiadiazole ring substituted with a difluoroethyl group and a methanamine group. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-difluoroethylamine with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-50°C. The product is then purified by recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: organic solvent, low to moderate temperatures.
Substitution: Halogens, nucleophiles; reaction conditions: organic solvent, room temperature to elevated temperatures.
Major Products Formed:
- Oxidized derivatives of the thiadiazole ring.
- Reduced forms of the compound with altered functional groups.
- Substituted derivatives with various functional groups replacing the original ones .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and inhibitors for various enzymes and receptors .
Medicine: Its unique chemical properties make it a candidate for drug development, especially in targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s binding affinity and specificity, while the methanamine group facilitates interactions with biological macromolecules. The thiadiazole ring plays a crucial role in stabilizing the compound’s structure and enabling its reactivity .
Comparison with Similar Compounds
- [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
- [2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride
- [4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride
Comparison:
- Structural Differences: While all these compounds contain a difluoroethyl group and a methanamine group, they differ in the heterocyclic ring structure (thiadiazole, oxazole, thiazole).
- Chemical Properties: The presence of different heterocyclic rings affects the compounds’ reactivity, stability, and binding affinity to molecular targets.
- Applications: Each compound has unique applications based on its chemical properties. For example, the thiadiazole derivative may be more suitable for certain biological applications due to its specific interactions with enzymes and receptors .
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3S.ClH/c1-5(6,7)4-10-9-3(2-8)11-4;/h2,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYOXJDZNCTIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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